3-oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile
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Overview
Description
3-oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile is an organic compound that features a pyridine ring, a trifluoromethyl-substituted phenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or other fluorination techniques.
Formation of the Nitrile Group: The nitrile group can be introduced through cyanation reactions, often using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the phenyl ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against certain targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-oxo-2-(pyridin-3-yl)-3-phenylpropanenitrile: Lacks the trifluoromethyl group, which could affect its chemical properties and applications.
3-oxo-2-(pyridin-3-yl)-3-[4-(trifluoromethyl)phenyl]propanenitrile: Similar structure but with the trifluoromethyl group in a different position, potentially leading to different reactivity and applications.
Properties
CAS No. |
1537484-89-1 |
---|---|
Molecular Formula |
C15H9F3N2O |
Molecular Weight |
290.2 |
Purity |
95 |
Origin of Product |
United States |
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